1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene is a chlorinated aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a sulfonyl group attached to a dichloroethane moiety. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial processes.
Preparation Methods
The synthesis of 1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives using ferric chloride as a catalyst . The reaction conditions must be carefully controlled to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. Industrial production methods often employ large-scale chlorination processes with stringent safety measures due to the reactive nature of the materials involved .
Chemical Reactions Analysis
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions: Typical reagents include halogens, strong acids, and bases, with reaction conditions varying based on the desired product.
Scientific Research Applications
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group enhances its reactivity, allowing it to participate in various chemical pathways. The molecular targets and pathways involved depend on the specific application, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparison with Similar Compounds
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene can be compared with other chlorinated benzene derivatives, such as:
1,4-Dichlorobenzene: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1,2-Dichloroethane: A simpler chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.
1,4-Dichlorobenzene sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined chlorinated and sulfonyl functionalities, which impart distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
66333-56-0 |
---|---|
Molecular Formula |
C8H6Cl4O2S |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,2-dichloroethylsulfonyl)benzene |
InChI |
InChI=1S/C8H6Cl4O2S/c9-5-1-2-6(10)7(3-5)15(13,14)4-8(11)12/h1-3,8H,4H2 |
InChI Key |
WFKOJTSROBNQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.